molecular formula C11H15NO B12974180 3-Methoxy-4-phenylpyrrolidine

3-Methoxy-4-phenylpyrrolidine

Cat. No.: B12974180
M. Wt: 177.24 g/mol
InChI Key: RAMDCRBDDUJFCZ-UHFFFAOYSA-N
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Description

3-Methoxy-4-phenylpyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a methoxy group at the third position and a phenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-phenylpyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxy and phenyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable amine and an aldehyde, the formation of the pyrrolidine ring can be achieved through a cyclization reaction. The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-phenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the methoxy group or to hydrogenate the phenyl ring.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium hydride or organolithium reagents.

Major Products

    Oxidation: Formation of 3-oxo-4-phenylpyrrolidine.

    Reduction: Formation of 3-hydroxy-4-phenylpyrrolidine or fully reduced pyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-phenylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-phenylpyrrolidine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound without the methoxy and phenyl substituents.

    3-Methoxy-4-methylpyrrolidine: Similar structure but with a methyl group instead of a phenyl group.

    4-Phenylpyrrolidine: Lacks the methoxy group.

Uniqueness

3-Methoxy-4-phenylpyrrolidine is unique due to the presence of both the methoxy and phenyl groups, which confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, binding affinity, and overall activity in various applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-methoxy-4-phenylpyrrolidine

InChI

InChI=1S/C11H15NO/c1-13-11-8-12-7-10(11)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3

InChI Key

RAMDCRBDDUJFCZ-UHFFFAOYSA-N

Canonical SMILES

COC1CNCC1C2=CC=CC=C2

Origin of Product

United States

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